molecular formula C22H38O2 B1583451 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone CAS No. 903-19-5

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Cat. No.: B1583451
CAS No.: 903-19-5
M. Wt: 334.5 g/mol
InChI Key: CLDZVCMRASJQFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone involves the alkylation of hydroquinone with 1,1,3,3-tetramethylbutyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone derivatives and substituted hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone primarily involves its antioxidant properties. The hydroquinone core can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells and materials. This electron donation process involves the formation of quinone derivatives, which can be reduced back to the hydroquinone form, allowing the compound to act as a cyclic antioxidant .

Comparison with Similar Compounds

Similar Compounds

    2,5-Di-tert-butylhydroquinone: Similar structure but with tert-butyl groups instead of 1,1,3,3-tetramethylbutyl groups.

    2,6-Di-tert-butylhydroquinone: Another hydroquinone derivative with tert-butyl groups at different positions.

    2,5-Di-tert-amylhydroquinone: Contains tert-amyl groups instead of tert-butyl groups.

Uniqueness

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone is unique due to the presence of the bulky 1,1,3,3-tetramethylbutyl groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly effective as a stabilizer in polymers and resins, offering superior protection against oxidative degradation compared to other similar compounds .

Properties

IUPAC Name

2,5-bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-19(2,3)13-21(7,8)15-11-18(24)16(12-17(15)23)22(9,10)14-20(4,5)6/h11-12,23-24H,13-14H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDZVCMRASJQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052733
Record name 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
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Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)-
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CAS No.

903-19-5, 63123-15-9
Record name 2,5-Bis(1,1,3,3-tetramethylbutyl)-1,4-benzenediol
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Record name 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)-
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Record name 1,4-Benzenediol, bis(1,1,3,3-tetramethylbutyl)-
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Record name 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)-
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Record name 1,4-Benzenediol, bis(1,1,3,3-tetramethylbutyl)-
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Record name 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
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Record name 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone
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Synthesis routes and methods

Procedure details

To a 500 mL, 3-neck, round-bottom flask equipped with a stirrer, thermocouple and nitrogen are added 67 weight percent p-toluenesulfonic acid (PTSA) in water (33.5 g), hydroquinone (20.0 g, 0.18 moles), diisobutylene (101.8 g, 0.91 moles) and 95% aqueous sulfuric acid (11.2 g, 0.112 moles). This mixture is heated to 58° C. under a nitrogen blanket with stirring. After 14 hours reaction time at 58° C., diisobutylene (50 g) is added and the lower aqueous phase (containing PTSA, sulfuric acid, hydroquinone, mono-(1,1,3,3-tetramethylbutyl)hydroquinone and small amounts of other polar side products) is transferred to another reactor. The diisobutylene phase is washed with 150 g water two times at 50° C. and once at 85°. The remaining clear organic phase at 85° C. is cooled to 70° C. and eventually to 0-10° C. and the 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone product which crystallizes is collected by filtration. The product is washed with 60 g cold diisobutylene and dried at room temperature overnight. The 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone product is obtained in a yield of 73% product and a purity greater than 98.5%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

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A2: While the exact mechanism requires further investigation, the study reveals that TBHQ suppresses the expression of RNAIII []. RNAIII is a crucial regulatory molecule in the quorum sensing system of Staphylococcus aureus, responsible for controlling the expression of various virulence factors, including those involved in biofilm formation and toxin production []. Therefore, by downregulating RNAIII, TBHQ disrupts quorum sensing, leading to a significant decrease in the bacteria's ability to produce virulence factors and establish biofilms [].

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